molecular formula C13H12N2O B13702655 1-(5-Quinolyl)-2-pyrrolidinone

1-(5-Quinolyl)-2-pyrrolidinone

Cat. No.: B13702655
M. Wt: 212.25 g/mol
InChI Key: BGPWXVQSNFRYHU-UHFFFAOYSA-N
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Description

1-(5-Quinolyl)-2-pyrrolidinone is an organic compound that features a quinoline ring fused to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Quinolyl)-2-pyrrolidinone typically involves the reaction of quinoline derivatives with pyrrolidinone precursors under specific conditions. One common method includes the cyclization of N-(5-quinolyl)-β-alanines to form the desired pyrrolidinone structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, dihydroquinolines, and substituted quinolines .

Scientific Research Applications

1-(5-Quinolyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Quinolyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in microbial organisms . Additionally, the compound may interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(5-Quinolyl)-2-pyrrolidinone is unique due to its combination of the quinoline and pyrrolidinone moieties, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-quinolin-5-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-7-3-9-15(13)12-6-1-5-11-10(12)4-2-8-14-11/h1-2,4-6,8H,3,7,9H2

InChI Key

BGPWXVQSNFRYHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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